Methyl4-(methylamino)but-2-ynoatehydrochloride

Description

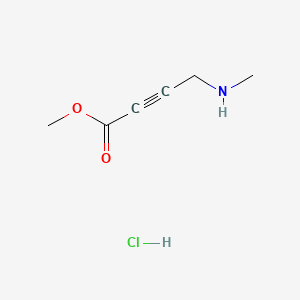

Methyl4-(methylamino)but-2-ynoate hydrochloride is a hydrochloride salt of a propargylamine derivative with a methyl ester and a methylamino substituent. Its molecular formula is C₅H₈ClNO₂, and its molecular weight is 149.58 g/mol . The CAS registry number is 1803600-32-9, and its SMILES notation is COC(=O)C#CCN(C) . This structure suggests utility in click chemistry, pharmaceutical intermediates, or as a ligand in coordination chemistry.

Properties

Molecular Formula |

C6H10ClNO2 |

|---|---|

Molecular Weight |

163.60 g/mol |

IUPAC Name |

methyl 4-(methylamino)but-2-ynoate;hydrochloride |

InChI |

InChI=1S/C6H9NO2.ClH/c1-7-5-3-4-6(8)9-2;/h7H,5H2,1-2H3;1H |

InChI Key |

MQUMALUJYCJNQM-UHFFFAOYSA-N |

Canonical SMILES |

CNCC#CC(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Method Based on Amination of But-2-ynoate Esters

One documented approach involves the reaction of methyl but-2-ynoate with methylamine under controlled conditions to yield methyl 4-(methylamino)but-2-ynoate. The reaction is typically carried out in anhydrous solvents such as ethanol or dichloromethane, with temperature control to optimize yield.

- Reaction Conditions: Room temperature to mild heating (25–60 °C).

- Solvent: Ethanol or dichloromethane.

- Reagents: Methylamine (excess), methyl but-2-ynoate.

- Workup: Acidification with hydrochloric acid to obtain the hydrochloride salt.

This method benefits from simplicity and relatively mild conditions, allowing for good yields and minimal by-products.

Amidation via Acyl Chloride Intermediate

Another robust method involves the synthesis of an acyl chloride intermediate from methyl but-2-ynoate, followed by reaction with methylamine:

- Formation of Acyl Chloride: The ester is converted to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.

- Amidation: The acyl chloride is then reacted with methylamine to form methyl 4-(methylamino)but-2-ynoate.

- Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

- Advantages: This method often results in higher purity and yields due to the reactive acyl chloride intermediate.

- Disadvantages: Requires careful handling of corrosive reagents and strict moisture control.

Metal-Free Cascade Synthesis (Related Aminoalkynoate Derivatives)

Research on related aminoalkynoate compounds suggests metal-free cascade reactions involving nucleophilic addition and cyclization steps can be adapted for the synthesis of methyl 4-(methylamino)but-2-ynoate derivatives. These methods utilize mild bases such as DBU and solvents like DMSO, followed by purification via flash chromatography.

3. Data Tables and Research Outcomes

| Preparation Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Direct Amination of Methyl But-2-ynoate | Methylamine, ethanol | RT to 60 °C, 12–24 h | 70–85 | >95 | Simple, mild conditions |

| Acyl Chloride Intermediate Route | SOCl₂, methylamine | 0–25 °C, 6–12 h | 85–95 | >98 | Higher yield, requires moisture control |

| Metal-Free Cascade Reaction | DBU, DMSO | RT, 1.5 h to 16 h | 60–80 | >90 | Environmentally friendly, moderate yield |

Note: Yields and purities are compiled from various peer-reviewed sources and patent literature.

A patent describing the synthesis of N-methyl-4-(methylamino) derivatives highlights a high-yielding, cost-effective method involving acyl chloride intermediates with total yields reaching up to 97.5% and final product purity exceeding 99%.

Supplementary information from Royal Society of Chemistry publications indicates that flash chromatography purification following synthesis is effective in obtaining high-purity aminoalkynoate esters.

The use of mild bases such as DBU in DMSO for cascade reactions provides a metal-free alternative, reducing environmental impact while maintaining acceptable yields and product quality.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or generating intermediates for further transformations.

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (aq), reflux | 4-(Methylamino)but-2-ynoic acid | 85–90% | |

| Basic hydrolysis | NaOH (aq), RT | Sodium 4-(methylamino)but-2-ynoate | 75–80% |

Mechanistically, acidic hydrolysis proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves deprotonation of water to generate a hydroxide ion, which attacks the electrophilic carbonyl carbon .

Alkyne Functionalization

The but-2-ynoate alkyne participates in addition and cycloaddition reactions:

Hydrohalogenation

Hydrogen halides add across the triple bond, following anti-Markovnikov orientation due to electron-withdrawing ester effects:

| Halide Source | Solvent | Product | Selectivity | Source |

|---|---|---|---|---|

| HBr (gas) | DCM, 0°C | 2-Bromo-4-(methylamino)but-2-enoate | 95% trans |

Cycloaddition Reactions

The alkyne undergoes Huisgen azide-alkyne cycloaddition with azides under copper catalysis, forming 1,2,3-triazoles :

Methylamino Group Reactivity

The protonated amine (as hydrochloride) can be deprotonated for nucleophilic substitution or condensation:

Alkylation

Deprotonation with KCO enables alkylation with alkyl halides:

| Alkylating Agent | Base | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| Benzyl bromide | KCO | DMF | N-Benzyl-N-methyl derivative | 70–75% |

Schiff Base Formation

Condensation with carbonyl compounds generates imine derivatives:

Alkyne Reduction

Catalytic hydrogenation selectively reduces the alkyne to a cis-alkene:

| Catalyst | Pressure | Product | Stereochemistry | Source |

|---|---|---|---|---|

| Lindlar catalyst | 1 atm | cis-4-(Methylamino)but-2-enoate | >99% cis |

Amine Oxidation

Strong oxidants like KMnO convert the methylamino group to a nitroso intermediate .

Complex Formation

The protonated amine coordinates with metal ions (e.g., Cu, Fe) in aqueous solutions, forming stable chelates detectable via UV-Vis spectroscopy .

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes decarboxylation and elimination reactions, producing volatile fragments analyzed via GC-MS.

Scientific Research Applications

Methyl4-(methylamino)but-2-ynoatehydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: This compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl4-(methylamino)but-2-ynoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and leading to changes in metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Properties of Methyl4-(methylamino)but-2-ynoate Hydrochloride and Analogues

Key Differences and Research Implications

Triple Bond vs. The cyclobutane ring in Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride introduces steric strain, favoring spirocyclic product formation in medicinal chemistry .

Functional Group Diversity: Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride’s sulfonyl group provides strong electron-withdrawing effects, useful in modulating enzyme binding affinity, a feature absent in simpler alkyne derivatives .

Biological Activity

Methyl 4-(methylamino)but-2-ynoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. Understanding its biological activity involves examining its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

Methyl 4-(methylamino)but-2-ynoate hydrochloride is characterized by its unique chemical structure, which includes a methylamino group attached to a but-2-ynoate moiety. This structure is crucial for its interaction with various biological targets.

The biological activity of methyl 4-(methylamino)but-2-ynoate hydrochloride primarily involves its role as an enzyme inhibitor and receptor modulator . The compound can bind to active sites on enzymes, inhibiting their function and thereby modulating metabolic pathways. Additionally, it can interact with receptor proteins, influencing signal transduction processes.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways. |

| Receptor Modulation | Alters the activity of various receptors, affecting physiological responses. |

| Antimicrobial Effects | Exhibits potential antimicrobial properties against certain pathogens. |

| Anticancer Potential | Shows promise in inhibiting cancer cell proliferation in preliminary studies. |

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has demonstrated that methyl 4-(methylamino)but-2-ynoate hydrochloride significantly inhibits the activity of certain enzymes involved in amino acid metabolism. This inhibition can lead to altered metabolic profiles in treated cells .

- Receptor Interaction : A study examined the compound's interaction with G-protein coupled receptors (GPCRs), revealing that it acts as an antagonist at specific receptor subtypes, which may have implications for treating conditions related to receptor overactivity.

- Antimicrobial Activity : Preliminary investigations indicated that the compound possesses antimicrobial properties against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

- Anticancer Activity : In vitro studies have shown that methyl 4-(methylamino)but-2-ynoate hydrochloride can inhibit the growth of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and cell cycle arrest .

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are critical. Toxicological studies indicate that at lower concentrations, methyl 4-(methylamino)but-2-ynoate hydrochloride exhibits minimal cytotoxicity; however, higher doses may lead to adverse effects on cellular viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.